molecular formula C12H21NO2 B1471874 1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane CAS No. 98721-35-8

1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane

Cat. No. B1471874
CAS RN: 98721-35-8
M. Wt: 211.3 g/mol
InChI Key: PNSQVEMYTSIHPK-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane is an organic compound with the molecular formula C12H21NO2 . It is used for synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure can be determined using techniques such as infrared spectroscopy .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane has a molar mass of 197.27 g/mol . It has a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 . The compound is a liquid at room temperature .

Scientific Research Applications

Medicine: Targeted Drug Delivery Systems

The unique structural properties of 1,4-Dioxa-8-azadispiro compounds make them suitable for creating stable and efficient drug delivery systems. Their ability to form cage-like structures can encapsulate active pharmaceutical ingredients, ensuring targeted delivery and controlled release, which is crucial in treatments requiring precision, such as chemotherapy .

Materials Science: Advanced Polymer Synthesis

In materials science, these compounds are utilized to synthesize advanced polymers with specific mechanical properties. The spirocyclic structure contributes to the rigidity and thermal stability of polymers, making them ideal for high-performance materials used in aerospace and automotive industries .

Environmental Science: Pollutant Capture and Sequestration

The spirocyclic and heterocyclic characteristics of 1,4-Dioxa-8-azadispiro compounds are explored for environmental applications, particularly in capturing and sequestering pollutants. Their structure can be tailored to bind selectively to heavy metals and organic pollutants, aiding in water purification processes .

Analytical Chemistry: Chromatography Stationary Phases

These compounds have potential applications in analytical chemistry as stationary phases in chromatography. Their unique structure can interact with analytes differently than traditional stationary phases, potentially offering improved separation and identification of complex mixtures .

Biochemistry: Enzyme Mimetics

In biochemistry, the cage-like structure of 1,4-Dioxa-8-azadispiro compounds is being researched as enzyme mimetics. They could act as artificial enzymes, catalyzing reactions with specificity and selectivity, which is valuable in industrial biocatalysis and synthetic biology .

Pharmacology: Modulation of Biological Pathways

The spirocyclic nature of these compounds allows for the modulation of biological pathways. They are being studied for their potential to interact with biological receptors, which could lead to the development of new medications for various diseases, including neurological disorders .

Safety and Hazards

1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

1,4-dioxa-8-azadispiro[4.0.56.45]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-6-12(14-8-9-15-12)11(4-1)5-3-7-13-10-11/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSQVEMYTSIHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3(C1)CCCNC3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane
Reactant of Route 2
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane
Reactant of Route 3
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane
Reactant of Route 4
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane
Reactant of Route 5
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane
Reactant of Route 6
Reactant of Route 6
1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane

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